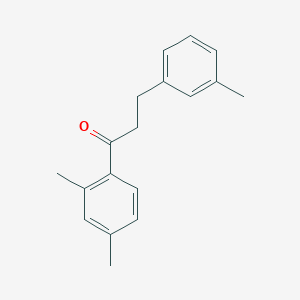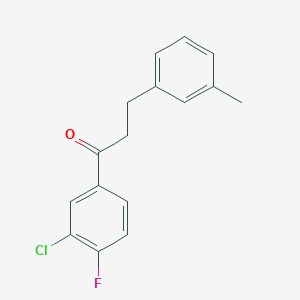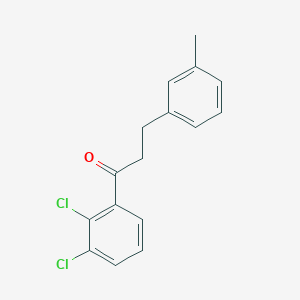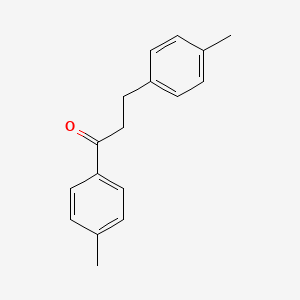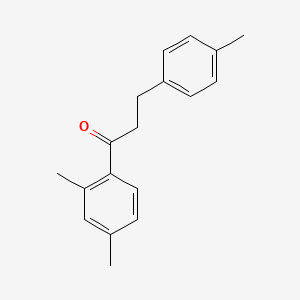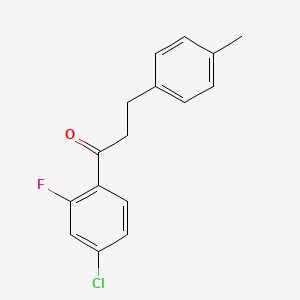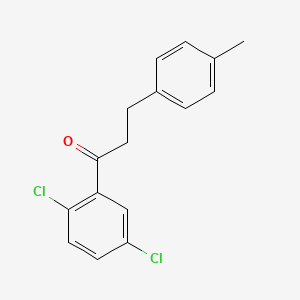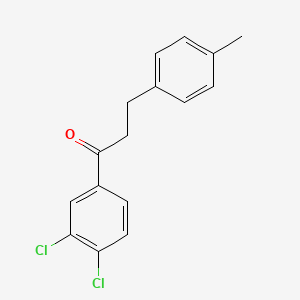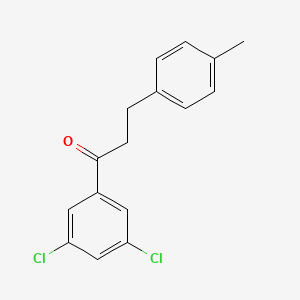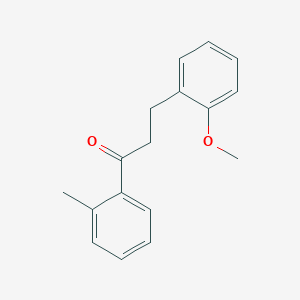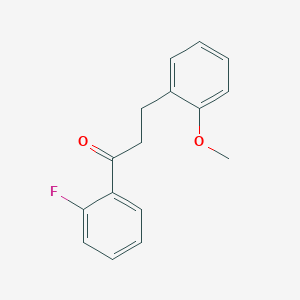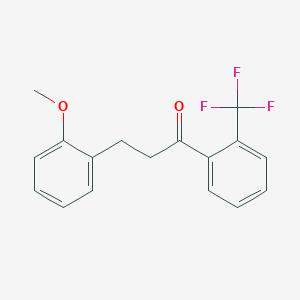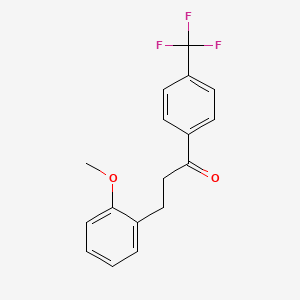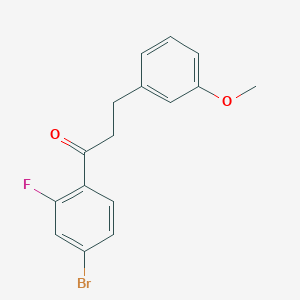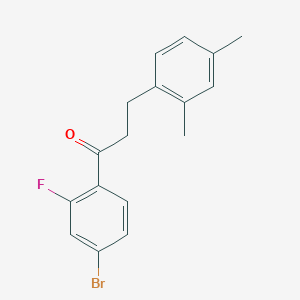
4'-Bromo-3-(2,4-dimethylphenyl)-2'-fluoropropiophenone
Übersicht
Beschreibung
4’-Bromo-3-(2,4-dimethylphenyl)-2’-fluoropropiophenone is a chemical compound with the CAS Number: 898793-87-8. Its molecular weight is 317.23 and its IUPAC name is 1-(4-bromophenyl)-3-(2,4-dimethylphenyl)-1-propanone .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using its IUPAC name, 1-(4-bromophenyl)-3-(2,4-dimethylphenyl)-1-propanone . This indicates that the compound contains a bromophenyl group, a dimethylphenyl group, and a propanone group.Chemical Reactions Analysis
The compound may participate in reactions such as Suzuki–Miyaura coupling , which involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst.Wissenschaftliche Forschungsanwendungen
Fluorination and Bromination Techniques
Fluorination and bromination are crucial reactions in organic synthesis, providing pathways to various functionalized compounds. For instance, the fluorination of 2-bromo-4,5-dimethylphenol with xenon difluoride, facilitated by boron trifluoride etherate as a catalyst, leads to several fluorinated derivatives. These reactions, essential in synthesizing halogenated compounds, highlight the versatility of halogens in modifying organic molecules, offering valuable insights into the reactivity and potential applications of 4'-Bromo-3-(2,4-dimethylphenyl)-2'-fluoropropiophenone in synthetic chemistry (Koudstaal & Olieman, 2010).
Electrophilic Substitution and Rearrangement
Electrophilic substitution reactions, accompanied by rearrangement, play a pivotal role in the structural transformation of phenolic compounds. The bromination of 2,4-dimethylphenol, for example, can yield various brominated products depending on the reaction conditions. These processes underscore the significance of electrophilic substitution in introducing halogen atoms into aromatic systems, providing a framework for understanding the chemical behavior and potential applications of 4'-Bromo-3-(2,4-dimethylphenyl)-2'-fluoropropiophenone (Brittain et al., 1982).
Structural Factors in Lithium Phenolates Aggregation
The study of lithium phenolates aggregation in weakly polar aprotic solvents reveals the influence of structural factors such as halogen substitution on aggregation behavior. This research provides a deeper understanding of the interactions and aggregation tendencies in halogenated aromatic compounds, which could be relevant for the study and application of 4'-Bromo-3-(2,4-dimethylphenyl)-2'-fluoropropiophenone in material science or coordination chemistry (Jackman & Smith, 1988).
Impact on Rotational Barriers
The study of rotational barriers in bromine-substituted compounds provides insight into the steric effects and electronic properties of bromine atoms in aromatic compounds. Understanding these effects can be crucial for designing and synthesizing new materials with desired physical and chemical properties, where compounds like 4'-Bromo-3-(2,4-dimethylphenyl)-2'-fluoropropiophenone could find applications (Aoki et al., 1982).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFO/c1-11-3-4-13(12(2)9-11)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQREEFHZSJUFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Br)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644698 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
CAS RN |
898794-36-0 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



